dBET1 - 1799711-21-9

dBET1

Catalog Number: EVT-264968
CAS Number: 1799711-21-9
Molecular Formula: C38H37ClN8O7S
Molecular Weight: 785.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

dBET1 is a heterobifunctional small molecule classified as a proteolysis targeting chimera (PROTAC). [] It represents a novel class of chemical compounds designed to induce the degradation of specific target proteins within cells. [] Unlike traditional small molecule inhibitors that block protein activity by binding to active sites, dBET1 facilitates the degradation of target proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). [] dBET1 plays a significant role in scientific research as a tool to investigate the function of specific proteins and explore new therapeutic strategies for diseases like cancer, leukemia, and inflammatory conditions. [, , ]

Future Directions
  • Improving pharmacokinetic properties: Addressing challenges related to dBET1's potentially high molecular weight and polar surface area to enhance its solubility, permeability, and stability for improved in vivo efficacy. []
  • Exploring combination therapies: Investigating the synergistic effects of dBET1 with other therapeutic agents, such as conventional chemotherapy drugs or targeted therapies, to enhance treatment efficacy and overcome drug resistance. [, ]
  • Developing more selective degraders: Designing and synthesizing dBET1 analogs with enhanced selectivity for specific BET protein isoforms or other therapeutic targets to minimize potential off-target effects. [, ]
  • Understanding resistance mechanisms: Investigating the mechanisms underlying potential resistance to dBET1 to develop strategies for overcoming resistance and improving its long-term therapeutic effectiveness. []
  • Translating preclinical findings to clinical applications: Conducting clinical trials to evaluate the safety and efficacy of dBET1 in human patients with various cancers, inflammatory diseases, and other conditions where BET proteins play a crucial role. []

JQ1

Relevance: JQ1 is a crucial component of dBET1 and serves as the basis for its development. dBET1 is a proteolysis-targeting chimera (PROTAC) that incorporates JQ1 as the BET bromodomain binding moiety. [] Unlike JQ1, which inhibits BET bromodomain function, dBET1 induces the degradation of BET proteins. [] This distinction highlights dBET1's potential for enhanced efficacy and a prolonged duration of action compared to conventional BET inhibitors like JQ1. []

dBET6

Relevance: dBET6 exhibits a higher potency in degrading BET proteins and inhibiting the proliferation of chronic myeloid leukemia (CML) cells compared to dBET1. [] In pre-clinical studies, dBET6 demonstrated superior efficacy compared to dBET1 and JQ1, particularly in overcoming multiple forms of leukemic stem cell resistance, including intrinsic resistance, mutation-induced resistance, niche-induced resistance, and checkpoint-mediated resistance. []

OTX015

Relevance: OTX015 serves as a comparative BET inhibitor to dBET1 in multiple myeloma studies. [] While both compounds target BET proteins, dBET1 exhibits a more potent reduction in cell viability than OTX015, signifying the potential advantages of PROTAC-mediated degradation over BET bromodomain inhibition. []

ARV-825

Relevance: ARV-825, similar to dBET1, represents a novel class of BET-targeting agents that induce the degradation of BET proteins instead of solely inhibiting their function. [] ARV-825 exhibits potent anti-cancer activity against pre-clinical models of multiple myeloma, comparable to dBET1. []

ARV-763

Relevance: ARV-763 offers an alternative approach to target BRD4 for degradation, employing a different E3 ligase system than dBET1 and ARV-825. [] This difference in E3 ligase engagement could potentially result in distinct pharmacological profiles, including potential advantages in overcoming resistance mechanisms or drug-drug interactions. []

Pomalidomide

Compound Description: Pomalidomide is an immunomodulatory drug (IMiD) that binds to the E3 ubiquitin ligase cereblon (CRBN). [] This binding event alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent degradation of specific target proteins, including Ikaros (IKZF1) and Aiolos (IKZF3), which are transcription factors involved in B cell development and function.

Relevance: Pomalidomide, along with other IMiDs like lenalidomide, highlights the therapeutic potential of targeting CRBN for protein degradation. dBET1 utilizes a similar mechanism by incorporating a phthalimide moiety to hijack CRBN and induce the degradation of BET proteins. [] This shared mechanism underscores the significance of CRBN as a therapeutic target and its role in PROTAC-mediated protein degradation.

Lenalidomide

Relevance: Lenalidomide further exemplifies the therapeutic potential and mechanistic basis of CRBN-mediated protein degradation, a concept central to the design and function of dBET1. [, ] The successful clinical application of lenalidomide in treating hematological malignancies provided valuable insights for developing PROTACs like dBET1, demonstrating the translational potential of targeting protein degradation for therapeutic purposes. []

Overview

dBET1 is a bifunctional compound designed as a proteolysis-targeting chimera that selectively degrades bromodomain and extraterminal domain-containing proteins, particularly BRD4. It operates through a mechanism that hijacks the cereblon E3 ubiquitin ligase complex, facilitating the targeted degradation of specific proteins involved in various cellular processes, including transcription regulation and inflammation response. The compound has garnered attention for its potential therapeutic applications, especially in cancer treatment and inflammatory diseases.

Source

dBET1 was developed as part of ongoing research into small-molecule degraders that utilize the proteolysis-targeting chimera technology. This compound is derived from modifications of existing BET inhibitors, particularly JQ1, which serves as a foundational structure for the development of more effective degraders. The synthesis and characterization of dBET1 have been documented in various scientific studies, highlighting its efficacy and mechanism of action in cellular contexts.

Classification

dBET1 falls under the category of small-molecule degraders and is classified specifically as a bromodomain antagonist. It is part of a broader class of compounds known as proteolysis-targeting chimeras, which are engineered to induce targeted protein degradation via the ubiquitin-proteasome system.

Synthesis Analysis

Methods

The synthesis of dBET1 involves several key steps that integrate components from both known BET inhibitors and cereblon ligands. The process typically includes:

  1. Design: The initial design focuses on creating a molecule that can bind to both the target protein (BRD4) and the E3 ligase (cereblon).
  2. Linker Development: A linker is crucial for connecting the two functional moieties—one that binds to BRD4 and another that binds to cereblon. Common methods for linker attachment include amide coupling and click chemistry.
  3. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography to ensure high purity and yield.

Technical Details

The synthesis often employs modular approaches that allow for variations in linker length and composition, optimizing the compound's pharmacokinetic properties. The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Molecular Structure Analysis

Structure

The molecular structure of dBET1 consists of a phthalimide moiety linked to a BET inhibitor framework, specifically designed to facilitate dual binding capabilities. This structural design enables effective engagement with both BRD4 and cereblon.

Data

  • Molecular Formula: C18_{18}H19_{19}N3_{3}O2_{2}
  • Molecular Weight: Approximately 313.36 g/mol
  • Crystal Structure: High-resolution crystal structures have been obtained, revealing detailed interactions between dBET1 and its targets at atomic resolution .
Chemical Reactions Analysis

Reactions

dBET1 primarily engages in non-covalent interactions with its targets, leading to the recruitment of cereblon for ubiquitination and subsequent degradation of BRD4. The compound's ability to form ternary complexes with BRD4 and cereblon is critical for its function.

Technical Details

The interaction kinetics have been studied using various biochemical assays, demonstrating that dBET1 can significantly reduce BRD4 levels in cellular models within hours of treatment . The degradation process is characterized by an initial binding phase followed by ubiquitination mediated by cereblon.

Mechanism of Action

Process

The mechanism of action for dBET1 involves several steps:

  1. Binding: dBET1 binds to the bromodomain of BRD4.
  2. Recruitment: The compound simultaneously recruits cereblon through its phthalimide moiety.
  3. Ubiquitination: This dual binding promotes the ubiquitination of BRD4 by cereblon.
  4. Degradation: Ubiquitinated BRD4 is then directed to the proteasome for degradation.

Data

Studies indicate that dBET1 effectively reduces BRD4 levels by over 85% at concentrations as low as 100 nM within cellular environments . This rapid degradation highlights its potency compared to traditional inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide; limited solubility in water
  • Stability: Exhibits stability under physiological conditions but may degrade under certain environmental factors such as light or extreme pH .

Chemical Properties

  • pKa: Relevant pKa values suggest moderate acid-base properties.
  • LogP: Indicates lipophilicity, essential for membrane permeability.

Analytical methods such as liquid chromatography-mass spectrometry have been utilized to assess stability and degradation pathways in biological systems .

Applications

Scientific Uses

dBET1 has significant implications in various fields:

  • Cancer Research: Its ability to degrade oncogenic proteins makes it a promising candidate for cancer therapeutics targeting BET proteins involved in tumor progression.
  • Inflammation Studies: Research indicates that dBET1 can modulate inflammatory responses in microglia, suggesting potential applications in neuroinflammatory diseases .
  • Drug Development: As a model compound for developing new proteolysis-targeting chimeras, dBET1 serves as a benchmark for evaluating new degraders targeting different proteins involved in disease pathways.

Properties

CAS Number

1799711-21-9

Product Name

dBET1

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]acetamide

Molecular Formula

C38H37ClN8O7S

Molecular Weight

785.27

InChI

InChI=1S/C38H37ClN8O7S/c1-19-20(2)55-38-31(19)33(22-9-11-23(39)12-10-22)42-25(34-45-44-21(3)46(34)38)17-29(49)40-15-4-5-16-41-30(50)18-54-27-8-6-7-24-32(27)37(53)47(36(24)52)26-13-14-28(48)43-35(26)51/h6-12,25-26H,4-5,13-18H2,1-3H3,(H,40,49)(H,41,50)(H,43,48,51)/t25-,26?/m0/s1

InChI Key

LNKVJWZPPUIOFG-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C

Solubility

Soluble in DMSO

Synonyms

dBET1; d-BET-1; d BET 1; dBET-1; dBET 1; JQ1-Thalidomide conjugate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.